The synthesis of 1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione typically involves the condensation reaction between 2-ethoxyaniline and glyoxal. This reaction is carried out under reflux conditions using a suitable organic solvent such as ethanol or methanol.
The purity and yield of the final product can be influenced by factors such as reaction time, temperature, and choice of solvent.
The molecular structure of 1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione can be described in terms of its bonding and arrangement of atoms:
According to crystallographic studies, bond lengths and angles within this compound are consistent with typical values for similar heterocycles. For instance:
1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione participates in various chemical reactions:
The mechanism of action for 1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with biological targets:
This compound has been shown to inhibit certain enzymes such as topoisomerases, which are critical for DNA replication and transcription. By inhibiting these enzymes:
Additionally, it modulates signaling pathways related to cell proliferation and survival.
The scientific applications of 1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione are diverse:
1,4-Dihydropyrazine-2,3-dione represents a privileged heterocyclic scaffold in medicinal chemistry due to its unique electronic profile and versatile bioactivity. This core structure features a six-membered ring with two adjacent carbonyl groups flanking nitrogen atoms, creating an electron-deficient system conducive to nucleophilic attack and hydrogen bonding. Such properties facilitate targeted interactions with biological macromolecules, including enzymes and receptors. The unsubstituted parent compound (C₄H₄N₂O₂; CAS 931-18-0) serves as a synthetic precursor for advanced derivatives, enabling structure–activity relationship (SAR) studies aimed at optimizing pharmacological profiles [3] [6]. Medicinal chemists exploit this scaffold’s rigidity to enforce specific three-dimensional orientations of pharmacophores, as demonstrated in analogs targeting metabolic enzymes like α-glucosidase and DNA repair proteins such as PARP-1 [2] [4]. Its presence in bioactive compounds spans antidiabetic, anticancer, and anti-inflammatory agents, underscoring its adaptability in drug design.
Table 1: Core Pharmacophoric Features of 1,4-Dihydropyrazine-2,3-dione Derivatives
Structural Element | Role in Bioactivity | Example Applications |
---|---|---|
Carbonyl groups (C2, C3) | Hydrogen-bond acceptors; coordinate metal ions | Enzyme active-site binding (e.g., PARP-1 NI site) [4] |
Imine nitrogen (N4) | Hydrogen-bond donor; participates in π-stacking | DNA intercalation; protein surface interaction |
C4 position | Electrophilic center for nucleophilic addition | Covalent inhibitor design |
N1 position | Site for alkyl/aryl substitution to modulate lipophilicity | Blood-brain barrier penetration enhancement |
The incorporation of a 2-ethoxyphenyl group at the N1 position of 1,4-dihydropyrazine-2,3-dione introduces steric and electronic modifications critical for target selectivity and potency. Unlike para-substituted analogs (e.g., 4-ethoxyphenyl in Vulcanchem’s VC7435791), the ortho-ethoxy group induces torsional effects that distort the phenyl ring’s coplanarity with the dihydropyrazine core. This distortion reduces π-conjugation but enhances van der Waals contacts in deep hydrophobic enzyme pockets [1]. The ethoxy moiety (–OCH₂CH₃) contributes moderate lipophilicity (predicted logP increase of ~1.2 units versus unsubstituted core) while acting as a hydrogen-bond acceptor through its ether oxygen [1] [7].
Interactive Table 2: Substituent Effects at the N1 Position (Click headers to sort)
Substituent | Position | Electron Effect | Predicted logP* | Biological Impact |
---|---|---|---|---|
4-Ethoxyphenyl | para | +M/-I | 1.2 | Enhanced α-glucosidase inhibition (IC₅₀ 13.66 µM) [1] [2] |
2-Ethoxyphenyl | ortho | -I dominant | 1.0–1.3 | Steric occlusion favors selective iNOS binding [7] |
4-Methoxyphenyl | para | +M/-I | 0.8 | Improved PARP-1 inhibition (IC₅₀ 3.61 nM) [4] |
3-Nitrophenyl | meta | -M/-I | 0.1 | High anti-inflammatory activity (NO IC₅₀ 43.69 µM) [7] |
Calculated using Vulcanchem data and PubChem descriptors [1] [6] |
1-(2-Ethoxyphenyl)-1,4-dihydropyrazine-2,3-dione exhibits distinct pharmacodynamic advantages over structurally related heterocyclic diones:
Versus Pyrazolo-Phthalazine Hybrids: While pyrazolo-phthalazine hybrids (e.g., compound 8l from Scientific Reports) show exceptional α-glucosidase inhibition (IC₅₀ 13.66 µM), their fused tricyclic systems increase molecular weight (~450–500 Da) and polar surface area, potentially limiting membrane permeability. In contrast, the monocyclic 1,4-dihydropyrazine-2,3-dione core maintains a lower MW (260–300 Da), favoring oral bioavailability [2].
Versus Pyrano[2,3-d]pyrimidine-2,4-diones: Pyrano[2,3-d]pyrimidine derivatives (e.g., compound S7) achieve potent PARP-1 inhibition (IC₅₀ 3.61 nM) through extended planar stacking with Tyr907 in the NI catalytic sub-pocket. However, their fused bicyclic systems enforce coplanarity, reducing adaptability to allosteric sites. The non-fused dihydropyrazine-dione scaffold allows rotational freedom at N1–Caryl bonds, enabling induced-fit binding in flexible enzyme clefts [4].
Versus Pyrrolidine-2,3-diones: Pyrrolidine-2,3-diones (e.g., compound 5e) leverage a five-membered ring with sp³-hybridized C4, limiting conjugation. Their bioactivity relies on exocyclic enamine systems (e.g., 4-(1-methylamino)ethylidene derivatives) for H-bond donation. The six-membered dihydropyrazine-dione offers greater π-delocalization and two intrinsic H-bond acceptors, potentially enhancing affinity for oxidoreductases [7].
Table 3: Geometric and Electronic Comparison of Bioactive Dione Scaffolds
Scaffold | Ring Size | Planarity | H-Bond Acceptors | Representative Activity |
---|---|---|---|---|
1,4-Dihydropyrazine-2,3-dione | 6-membered | Non-aromatic | 2 | iNOS inhibition (predicted) |
Pyrazolo[1,2-b]phthalazine-5,10-dione | Tricyclic | Planar | 4 | α-Glucosidase IC₅₀ 13.66 µM [2] |
Pyrano[2,3-d]pyrimidine-2,4-dione | Bicyclic | Near-planar | 3 | PARP-1 IC₅₀ 3.61 nM [4] |
Pyrrolidine-2,3-dione | 5-membered | Non-planar (C4 sp³) | 2 | Anti-inflammatory IC₅₀ 43.69 µM (NO) [7] |
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